![molecular formula C15H11F3N2O4 B5614513 2-(2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5614513.png)
2-(2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
Synthesis Analysis
The synthesis of similar acetamide derivatives involves multiple steps, including alkylation and nitration. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves optimizing alkylation conditions followed by a nitration process to achieve high yields. The structures of these products are confirmed by techniques like thin-layer chromatography, IR, and NMR spectroscopy, indicating the complexity and specificity of the synthesis process for such compounds (Zhang, 2004).
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be examined through X-ray crystallography and NMR spectroscopy. For example, the molecular configuration of (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide has been investigated, revealing intermolecular hydrogen bonds and disordered atoms in the crystal structure, which are common features in the molecular structure of such compounds (Gonghua et al., 2016).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including photoreactions and carbonylation. For example, the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes can lead to specific acetamide products under optimized conditions, demonstrating the reactivity and versatility of these compounds in synthetic chemistry (Vavasori et al., 2023).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O4/c16-15(17,18)10-4-3-5-11(8-10)19-14(21)9-24-13-7-2-1-6-12(13)20(22)23/h1-8H,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEBXJINHMYLAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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